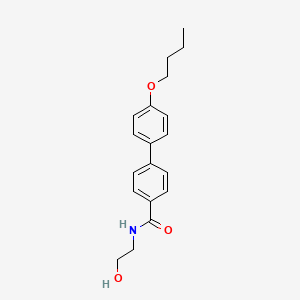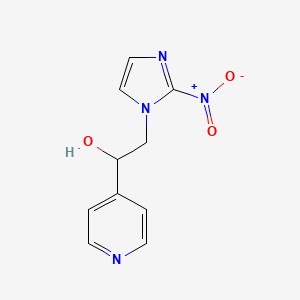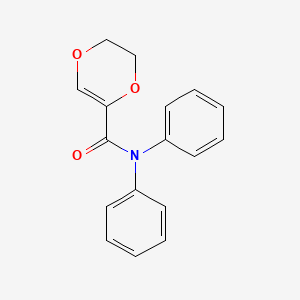
4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide
Descripción general
Descripción
4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide, also known as BHBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHBC is a biphenylcarboxamide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide is not fully understood. However, studies have shown that 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide inhibits the growth of cancer cells by inducing apoptosis. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects
4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has been shown to have several biochemical and physiological effects. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has several advantages for lab experiments. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide is readily available, and its synthesis is relatively easy. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has been shown to have low toxicity, making it suitable for use in lab experiments. However, one of the limitations of using 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide in lab experiments is its solubility. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide is not very soluble in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
For the study of 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide include studying its potential applications in the treatment of other diseases and improving its solubility for use in lab experiments.
Aplicaciones Científicas De Investigación
4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide is in the field of cancer research. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease. 4'-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
4-(4-butoxyphenyl)-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-3-14-23-18-10-8-16(9-11-18)15-4-6-17(7-5-15)19(22)20-12-13-21/h4-11,21H,2-3,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGBXUCORKUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butoxyphenyl)-N-(2-hydroxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)-N-[2-(3-thienylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B3827575.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-[4-(methylthio)phenyl]acetamide](/img/structure/B3827579.png)
![2-[(2Z)-4-(4-bromophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol hydrobromide](/img/structure/B3827585.png)
![(2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827601.png)



![N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine](/img/structure/B3827620.png)
![3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)
![(3-bromophenyl)[(2Z)-3-(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827630.png)
![2-[(4-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B3827641.png)

![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)
